3-Amino-3-(1,3-thiazol-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(1,3-thiazol-2-yl)propanoic acid is a heterocyclic compound that contains both an amino group and a thiazole ring. This compound is of interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, imparts distinct chemical properties to the molecule.
Mechanism of Action
Mode of Action
It’s known that the compound has been synthesized from n-phenyl-n-thiocarbamoyl-β-alanine by the hantzsch method . The interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Result of Action
Some synthesized compounds related to 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid have shown discrete antimicrobial activity . Moreover, a compound with a similar structure was found to promote rapeseed growth and increase seed yield and oil content . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid typically involves the reaction of thiazole derivatives with amino acids. One common method includes the condensation of 2-aminothiazole with β-alanine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3-(1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(1,3-thiazol-4-yl)propanoic acid
- 3-Amino-3-(1,3-thiazol-5-yl)propanoic acid
- 3-Amino-3-(1,2,4-triazol-3-yl)propanoic acid
Uniqueness
3-Amino-3-(1,3-thiazol-2-yl)propanoic acid is unique due to the position of the thiazole ring, which influences its chemical reactivity and biological activity. The specific arrangement of atoms in the thiazole ring allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-amino-3-(1,3-thiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXFYJOVBFTPTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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